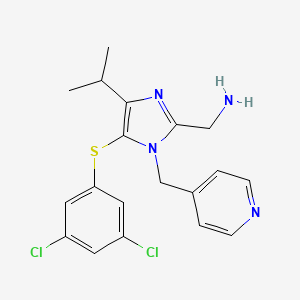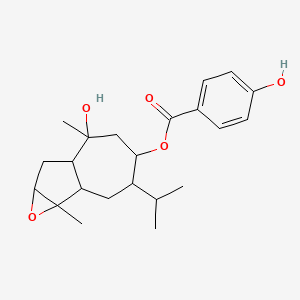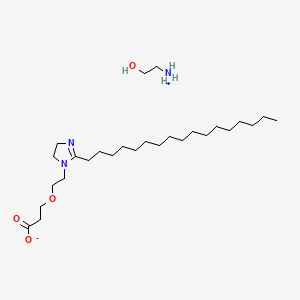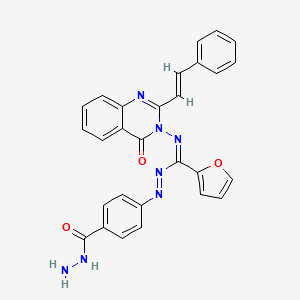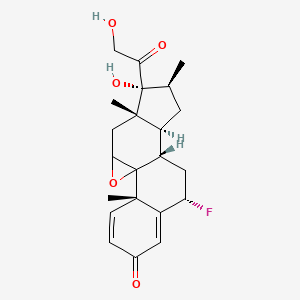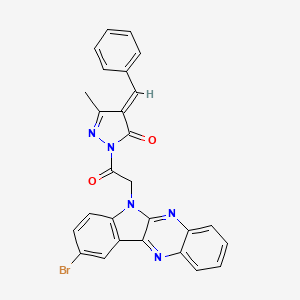
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone core, indoloquinoxaline moiety, and phenylmethylene group, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- typically involves multi-step organic reactions. The process begins with the preparation of the indoloquinoxaline intermediate, followed by its acylation with the appropriate acetylating agent. The final step involves the condensation of the acylated intermediate with a pyrazolone derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- has been explored for various scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Indoloquinoxaline derivatives: Molecules with variations in the indoloquinoxaline moiety.
Phenylmethylene derivatives: Compounds with different functional groups attached to the phenylmethylene group.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications .
Propiedades
Número CAS |
119457-24-8 |
|---|---|
Fórmula molecular |
C27H18BrN5O2 |
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C27H18BrN5O2/c1-16-19(13-17-7-3-2-4-8-17)27(35)33(31-16)24(34)15-32-23-12-11-18(28)14-20(23)25-26(32)30-22-10-6-5-9-21(22)29-25/h2-14H,15H2,1H3/b19-13+ |
Clave InChI |
OBCRXNFLTYMEMF-CPNJWEJPSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)

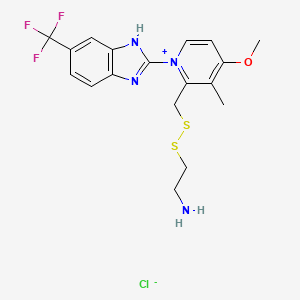
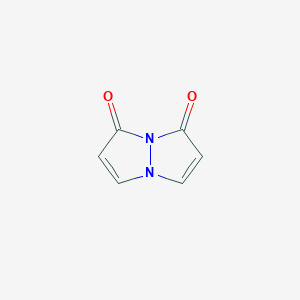
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
